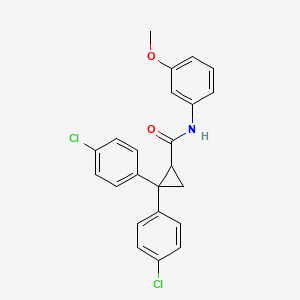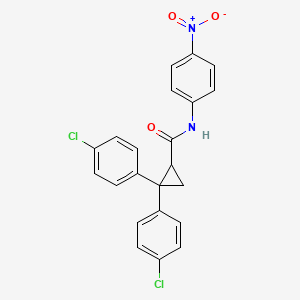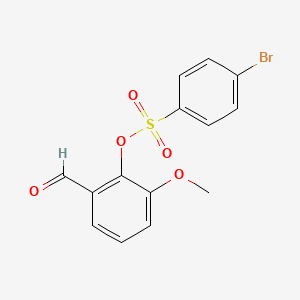![molecular formula C20H22N2O2 B4016892 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4016892.png)
3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
説明
Synthesis Analysis
The synthesis of derivatives related to 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves complex organic reactions that introduce specific functional groups to achieve desired pharmacological activities or material properties. For instance, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, demonstrates the intricate steps involved in producing compounds with significant biological activity (Gawell, 2003). These synthetic pathways often involve the introduction of radiolabels or specific substituents to study the compound's pharmacokinetics or to enhance its activity.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as various piperidine derivatives, provides insights into the conformational preferences and how these affect the compound's properties and interactions. For example, the characterization of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and its derivatives highlights the importance of conjugation and molecular geometry in determining the optical and electronic properties of these compounds (Nesterov et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide and its analogs often aim to modify the compound's functional groups to study their impact on biological activity or material properties. For instance, the modification of piperidine derivatives to enhance their anti-acetylcholinesterase activity demonstrates how specific chemical modifications can lead to substantial increases in biological efficacy (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies on compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provide valuable data on how structural modifications influence these physical properties (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental aspects of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide research. For example, the synthesis and evaluation of benzamide derivatives for serotonin receptor agonist activity illustrate how chemical properties are tailored to achieve desired biological outcomes (Sonda et al., 2003).
科学的研究の応用
Synthesis and Characterization
- Benzamides and their metal complexes, including similar structures to 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, have been synthesized and characterized. These compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Pharmacological Potential
- Benzamide derivatives have been studied for their serotonin receptor agonist activity, impacting gastrointestinal motility. This research indicates the potential use of similar compounds in treating gastrointestinal disorders (Sonda et al., 2003).
- Another study explored the anti-fatigue effects of benzamide derivatives in animal models, suggesting these compounds could have applications in addressing fatigue-related conditions (Wu et al., 2014).
Metabolic and Pharmacokinetic Studies
- Research on the metabolism of flumatinib, a tyrosine kinase inhibitor with a benzamide component, has provided insight into the metabolic pathways of similar compounds in humans. This information is crucial for the development of new drugs with improved efficacy and reduced toxicity (Gong et al., 2010).
Chemical and Structural Analysis
- Studies on benzamide derivatives have also focused on their chemical structure and potential for forming stable crystalline forms, which is important for the development of pharmaceuticals and other chemical materials (Demir et al., 2015).
特性
IUPAC Name |
3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-5-7-17(14-15)19(23)21-18-10-8-16(9-11-18)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDNOWZTIJAKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016811.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4016826.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4016836.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)
![5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4016864.png)

![N-cycloheptyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4016876.png)



![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4016896.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)